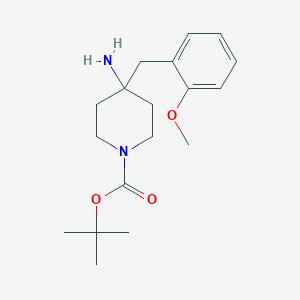

tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-4-[(2-methoxyphenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(19,10-12-20)13-14-7-5-6-8-15(14)22-4/h5-8H,9-13,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAAMVNKKYFNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity: Some derivatives of similar piperidine compounds have demonstrated antibacterial properties against resistant strains such as MRSA and VRE, indicating potential for developing new antibiotics .

- Neuropharmacology: Research into piperidine derivatives has shown promise in modulating neurological pathways, which could lead to treatments for conditions such as depression and anxiety .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. It is utilized in the preparation of various pharmaceuticals and biologically active compounds.

- Synthetic Intermediates: Its ability to participate in further chemical reactions (e.g., oxidation, reduction) allows it to be transformed into other valuable compounds.

Biological Studies

Studies have focused on the interactions of this compound with biological macromolecules, providing insights into its mechanism of action.

- Biochemical Pathways: Understanding how this compound interacts with proteins or enzymes can elucidate its potential effects on metabolic pathways.

Case Studies

Case Study 1: Antibacterial Properties

A study investigated the efficacy of similar piperidine derivatives against Gram-positive bacteria. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial activity, suggesting that tert-butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate could be further explored for its antibacterial potential .

Case Study 2: Neuropharmacological Effects

Research on related compounds has shown that modifications in the piperidine structure can lead to significant changes in receptor binding affinity. This suggests that tert-butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate may have implications in treating neurological disorders by acting on neurotransmitter systems .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares substituents, molecular weights, and key structural features of the target compound with analogs:

Key Observations :

- Electronic Effects : The 2-methoxybenzyl group (target) provides moderate electron-donating effects, whereas the trifluoromethylbenzyl analog introduces electron-withdrawing properties .

- Steric Effects : Bulkier substituents (e.g., tetrazolyl) may hinder rotational freedom, impacting binding in biological systems .

Physical-Chemical Properties

Available information includes:

- 4-Methoxyphenyl analog : Predicted density = 1.098 g/cm³; boiling point = 417.6°C .

- Tetrazolyl analog : Molecular weight = 268.3 g/mol; purity ≥95% .

The target compound’s properties are inferred to align with Boc-protected piperidines, typically crystalline solids with moderate solubility in organic solvents.

Biological Activity

tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H28N2O3

- CAS Number : 1707602-61-6

- Molecular Weight : 320.43 g/mol

The compound features a piperidine ring with a tert-butyl group and an amino group, providing a framework for interaction with various biological targets.

Research indicates that compounds similar to tert-butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate often interact with protein kinases, particularly those involved in cell signaling pathways such as the PI3K-AKT-mTOR pathway. This interaction can lead to modulation of cellular processes including proliferation, survival, and metabolism.

Key Findings:

- Kinase Inhibition : The compound exhibits selective inhibition against specific kinases, which is crucial for its potential therapeutic applications. For instance, related compounds have shown significant activity against PKB (Protein Kinase B) and p70S6K, indicating a role in cancer therapeutics .

- Selectivity Profile : Studies have demonstrated that modifications in the chemical structure can enhance selectivity for certain kinases, which is vital for minimizing off-target effects during treatment .

Biological Activity Data

| Activity Type | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| Inhibition | PKB | <0.1 | High |

| Inhibition | p70S6K | <0.5 | Moderate |

| Inhibition | PKA | >5 | Low |

This table summarizes the inhibitory activity against key kinases, showcasing the compound's potential as a selective therapeutic agent.

Case Studies

- In Vivo Studies : In studies involving human tumor xenografts in nude mice, compounds similar to tert-butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate demonstrated significant tumor growth inhibition at tolerable doses. These findings suggest potential applications in oncology .

- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates rapid clearance and low oral bioavailability, which poses challenges for therapeutic use. Modifications to the chemical structure are being investigated to improve these parameters .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in substituents on the piperidine ring can significantly affect biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.